molecular formula C13H12N4O B11100444 Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl-

Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl-

Cat. No.: B11100444
M. Wt: 240.26 g/mol
InChI Key: ZHYMMIXLRBJREC-XNTDXEJSSA-N
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Description

Semicarbazide derivatives are a class of compounds characterized by a semicarbazide backbone (NH₂–NH–CO–NH₂) modified with diverse substituents to enhance biological activity. The compound 1-(4-pyridyl)methylene-4-phenylsemicarbazide features a pyridyl moiety at the methylene position and a phenyl group at the 4-position of the semicarbazide core.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

1-phenyl-3-[(E)-pyridin-4-ylmethylideneamino]urea

InChI

InChI=1S/C13H12N4O/c18-13(16-12-4-2-1-3-5-12)17-15-10-11-6-8-14-9-7-11/h1-10H,(H2,16,17,18)/b15-10+

InChI Key

ZHYMMIXLRBJREC-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Amidrazone-Based Route

A method detailed in Journal of Islamic Academy of Sciences involves reacting substituted amidrazones with phenyl isocyanate to yield 4-phenylsemicarbazides. For instance, treating 1-(pyrid-2-yl)amidrazone (1d ) with phenyl isocyanate in ethanol under reflux for 30 minutes produces 4-phenyl-1-(pyrid-2-yl)semicarbazide (7d ) (Table 1). Cyclization of 7d via thermal elimination of aniline forms triazoloheterocycles, but arresting the reaction at the semicarbazide stage allows isolation of the intermediate.

Key Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (≈78°C)

  • Reaction Time: 30 minutes

  • Workup: Crystallization from ethanol or ethanol-chloroform mixtures.

Phenylhydrazine and Chloroformate Pathway

The patent US4358611A outlines a scalable process for 2-phenylsemicarbazides, adaptable for 4-substituted analogs. Phenylhydrazine hydrochloride reacts with ethyl chloroformate in aqueous ethanol (35% v/v) at reflux (80–90°C) for 1–10 hours, followed by phosgenation and amine treatment (e.g., dimethylamine). Hydrolysis under alkaline conditions (NaOH/EtOH) yields semicarbazides (Table 1).

Example :

  • Starting Material: 4-Chlorophenylhydrazine hydrochloride

  • Reagents: Ethyl chloroformate, phosgene, dimethylamine

  • Yield: 81% after recrystallization.

Table 1: Comparative Synthesis of 4-Phenylsemicarbazide Intermediates

MethodReactantsConditionsYieldReference
Amidrazone + Isocyanate1-(Pyrid-2-yl)amidrazone, phenyl isocyanateEthanol, reflux, 30 min70–88%
Phenylhydrazine Route4-Chlorophenylhydrazine, ethyl chloroformate35% EtOH, reflux, 3 hr81%

Condensation with 4-Pyridinecarboxaldehyde

The final step involves nucleophilic addition of 4-phenylsemicarbazide to 4-pyridinecarboxaldehyde, forming the hydrazone (methylene) linkage. This reaction proceeds via acid-catalyzed condensation, analogous to semicarbazone formation.

Procedure :

  • Reactants : 4-Phenylsemicarbazide (1 equiv), 4-pyridinecarboxaldehyde (1.1 equiv)

  • Solvent : Ethanol or methanol

  • Catalyst : Concentrated HCl (2–3 drops)

  • Conditions : Reflux (78–85°C) for 2–4 hours.

  • Workup : Cool to room temperature, filter precipitated product, recrystallize from ethanol/water.

Mechanistic Insight :
The hydrazine moiety of 4-phenylsemicarbazide attacks the aldehyde carbonyl, followed by dehydration to form the C=N bond. Protonation by HCl enhances electrophilicity of the aldehyde, accelerating imine formation.

Analytical and Optimization Considerations

Purity and Yield Enhancements

  • Recrystallization Solvents : Ethanol-water mixtures (3:1) yield high-purity products (>95% by HPLC).

  • Side Reactions : Overheating during condensation may lead to hydrolysis of the semicarbazide backbone; maintaining reflux temperatures below 85°C mitigates this.

Spectroscopic Characterization

While specific data for 1-(4-pyridyl)methylene-4-phenylsemicarbazide are absent in cited sources, analogous compounds exhibit:

  • IR : N-H stretches (3250–3350 cm⁻¹), C=O (1680–1700 cm⁻¹), C=N (1600–1620 cm⁻¹).

  • ¹H NMR : Pyridyl protons (δ 8.5–8.7 ppm), methylene bridge (δ 7.9–8.1 ppm), aromatic protons (δ 7.2–7.6 ppm).

Industrial Scalability and Challenges

The phenylhydrazine route (US4358611A) offers superior scalability due to:

  • Low-Cost Reagents : Phosgene and chloroformates are industrially accessible.

  • Mild Conditions : Aqueous ethanol minimizes solvent toxicity . However, handling phosgene necessitates stringent safety protocols, and regioselectivity in aldehyde condensation requires precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions: Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity:
Research indicates that semicarbazide derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain semicarbazone derivatives derived from semicarbazides showed promising activity against various cancer cell lines, including breast and colon cancer cells. The modifications on the semicarbazone structure can enhance their potency and selectivity against cancer cells .

2. Antimicrobial Properties:
Semicarbazides have been investigated for their antimicrobial effects. Compounds containing the semicarbazide moiety have shown activity against a range of bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

3. Drug Development:
The semicarbazide structure is integral to several pharmaceutical compounds. For example, it serves as a scaffold in the design of drugs targeting various biological pathways, including those involved in inflammation and cancer progression. The ability to modify the pyridine and phenyl groups allows for fine-tuning of biological activity .

Organic Synthesis Applications

1. Synthesis of Heterocycles:
Semicarbazides are valuable precursors in organic synthesis for creating heterocyclic compounds. They can react with carbonyl compounds to form semicarbazones, which are versatile intermediates in synthesizing pyrazoles and other nitrogen-containing heterocycles .

2. Catalysis:
Recent advancements have introduced nanomagnetic catalysts incorporating semicarbazide linkers for efficient organic reactions. These catalysts facilitate the synthesis of complex molecules under mild conditions, showcasing the utility of semicarbazides in catalysis .

Material Science Applications

1. Polymer Stabilization:
Semicarbazides are used as stabilizing agents in polymer formulations, enhancing thermal stability and mechanical properties. Their incorporation into polymer matrices can lead to improved performance in various applications .

2. Detection of Contaminants:
In food safety, semicarbazides serve as markers for detecting illegal antibiotic residues such as nitrofurazone. Their ability to form stable complexes with specific contaminants makes them useful in analytical chemistry .

Case Study 1: Antitumor Activity

A study evaluated a series of semicarbazone derivatives synthesized from 1-(4-pyridyl)methylene-4-phenyl-semicarbazide. The results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various semicarbazide derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives displayed potent antibacterial activity, suggesting their potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes .

Comparison with Similar Compounds

Enzyme Inhibition Profiles

Cholinesterase (ChE) Inhibition

Structural analogs with nitrothiazole or halogenated aryl groups demonstrate potent ChE inhibition:

  • Compound 17 (1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide):
    • Exhibits BuChE inhibition with IC₅₀ = 0.024 µM, surpassing the reference drug tacrine .
    • The chloro-phenyl and nitrothiazole groups enhance hydrophobic interactions with the enzyme’s active site.
  • Compound 21 (1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide):
    • Potent AChE inhibitor (IC₅₀ = 0.264 µM), attributed to the bromo-oxindole moiety .

Key Structural Insights :

  • Electron-withdrawing groups (e.g., nitro, chloro, bromo) improve ChE inhibition by stabilizing ligand-enzyme interactions.
  • Nitrothiazole is critical for dual ChE/MAO inhibition, as seen in compounds 4, 17, and 21 .
Monoamine Oxidase (MAO) Inhibition
  • Compound 4 (1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide):
    • Selective MAO-B inhibitor (IC₅₀ = 0.212 µM, Selectivity Index = 331.04) due to the ethylidene linker and bromophenyl group .
  • Compound 17 :
    • Shows weaker MAO-B inhibition (IC₅₀ = 0.499 µM), highlighting the importance of substituent geometry .

Table 1: Enzyme Inhibition Data

Compound Substituents Target Enzyme IC₅₀ (µM) Reference
17 (4-Cl-C₆H₄)(C₆H₅)CH, 5-NTZ* BuChE 0.024 [1,4,5]
21 5-Br-2-oxoindolin-3-yl, 5-NTZ AChE 0.264 [4,5]
4 4-Br-C₆H₄-CH(CH₃), 5-NTZ MAO-B 0.212 [4,5,8]

*NTZ = 5-nitrothiazol-2-yl

Antioxidant and Anti-inflammatory Activities

Antioxidant Potential
  • Compound 7 (1-(1-Benzotriazolecarbonyl)-4-benzyloxysemicarbazide):
    • Exhibits 85% DPPH radical scavenging at 100 µM, comparable to the reference NDGA (91%) .
  • Hydroxyl-substituted analogs (e.g., compound 18): Demonstrate high reducing power due to phenolic -OH groups, which donate hydrogen atoms .

Structural Requirement : Low lipophilicity and hydroxyl/hydroxamic acid moieties are critical for antioxidant efficacy .

Anti-inflammatory Activity
  • CS-6 (1-[1-(2-Hydroxyphenyl)-3-(2-hydroxyphenyl)allylidene]-4-(2-methylphenyl)semicarbazide):
    • Most potent anti-phlogistic agent in formalin-induced edema models, with hydroxyl groups enhancing activity .
  • Unsubstituted analogs (CS-1, CS-2):
    • Show minimal activity, emphasizing the role of electron-donating substituents .

Table 2: Antioxidant and Anti-inflammatory Data

Compound Substituents Activity (% Inhibition/Value) Reference
7 Benzotriazolecarbonyl, benzyloxy DPPH: 85% [2]
18 Di-/tri-hydroxyphenyl groups High reducing power [3]
CS-6 Bis(2-hydroxyphenyl)allylidene Anti-inflammatory: Most active [10]

Structure-Activity Relationships (SAR)

Aryl Substituents :

  • Halogenated aryl groups (Cl, Br) improve enzyme inhibition via hydrophobic and electronic effects.
  • Hydroxyl groups enhance antioxidant/anti-inflammatory activity but reduce ChE/MAO inhibition due to increased polarity .

Linker Flexibility :

  • Methylene vs. ethylidene linkers : Ethylidene (compound 4) enhances MAO-B selectivity, while methylene (compound 17) favors BuChE inhibition .

Heterocyclic Moieties :

  • Nitrothiazole is essential for dual ChE/MAO inhibition, whereas adamantane () or pyridinecarboxylic acid () derivatives show divergent biological profiles.

Biological Activity

Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- is a semicarbazone compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C14H14N4O\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}

This semicarbazone is synthesized through the condensation reaction of semicarbazide with appropriate aldehydes or ketones, particularly those containing pyridine and phenyl groups. The presence of these groups is crucial as they influence the compound's reactivity and biological activity.

Biological Activities

Semicarbazone derivatives, including Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl-, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Many semicarbazones have shown significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structural modifications in semicarbazones can enhance their efficacy in this regard .
  • Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies have highlighted its ability to induce apoptosis in human pancreatic cancer cells (Patu8988), gastric cancer cells (SGC7901), and hepatic cancer cells (SMMC7721) through mechanisms involving caspase activation .
  • Enzyme Inhibition : Some derivatives of semicarbazone have been investigated for their inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE). The compound's ability to selectively inhibit MAO-B has been particularly noted, with certain derivatives demonstrating IC50 values in the low micromolar range .

Anticancer Activity

In a study evaluating the anticancer effects of various semicarbazones, Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- was tested for its cytotoxic effects on multiple cancer cell lines. The results indicated that this compound significantly inhibited cell growth compared to control groups. The mechanism of action was linked to the induction of apoptosis, as evidenced by increased levels of caspase 3 activity .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of semicarbazones derived from different aldehydes. Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, confirming its potential as an antimicrobial agent .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
4-phenyl-1-{[2-(4-pyridyl)-4-thiazolyl]carbonyl}semicarbazideStructureContains a thiazole ring; potential for different biological activities due to sulfur presence.
4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazideStructureMethyl substitution may enhance lipophilicity and biological activity.
(E)-4-phenyl-1-(pyridine-2-ylmethylene)semicarbazideStructureExhibits photochromism; unique optical properties compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 1-(4-pyridyl)methylene-4-phenylsemicarbazide?

  • Methodological Answer : Synthesis typically involves condensation reactions between 4-pyridinecarboxaldehyde and phenylsemicarbazide in ethanol or methanol under reflux. Characterization should include:

  • Spectroscopy : FTIR (to confirm C=O and N-H stretches at ~1650–1700 cm⁻¹ and ~3300 cm⁻¹, respectively) , NMR (¹H/¹³C for structural elucidation of the pyridyl and phenyl moieties) , and mass spectrometry (for molecular ion validation).
  • X-ray crystallography : To resolve conformational diversity and confirm stereochemistry .
  • Elemental analysis : To verify purity and stoichiometry.

Q. How can researchers assess the compound’s interactions with biological targets such as enzymes or receptors?

  • Methodological Answer :

  • Enzyme inhibition assays : Use lactate dehydrogenase (LDH) as a model enzyme; monitor activity via NADH oxidation at 340 nm in irradiated animal models to study radioprotective effects .
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to evaluate affinity for receptors like opioid or GABA receptors, given structural analogs’ analgesic properties .

Q. What experimental conditions minimize unintended semicarbazide formation during synthesis or biological studies?

  • Methodological Answer :

  • pH control : Maintain pH <9 to avoid spontaneous formation, as semicarbazide generation is pH-dependent (active at pH 9–13) .
  • Temperature modulation : Avoid prolonged heating in basic conditions.
  • Analytical monitoring : Use HPLC or LC-MS to detect semicarbazide byproducts .

Advanced Research Questions

Q. How do structural modifications of 1-(4-pyridyl)methylene-4-phenylsemicarbazide influence its bioactivity and physicochemical properties?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electron transport in semiconducting materials; assess via UV-Vis and cyclic voltammetry .
  • SAR studies : Compare anti-inflammatory activity of analogs with substituted benzylidene groups using carrageenan-induced edema models .
  • Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity and conductivity .

Q. What strategies resolve contradictions in antimicrobial activity data for semicarbazide derivatives?

  • Methodological Answer :

  • Standardized MIC assays : Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and growth media to mitigate variability in results against B. subtilis or S. aureus .
  • Synergy testing : Evaluate combinatorial effects with aminoglycosides (e.g., streptomycin) to identify antagonistic/synergistic interactions via checkerboard assays .
  • Mechanistic studies : Probe membrane permeability changes using fluorescent dyes (e.g., propidium iodide) .

Q. How can in silico models predict the compound’s pharmacokinetics and toxicity for drug development?

  • Methodological Answer :

  • ADMET profiling : Use tools like SwissADME to predict absorption (e.g., LogP <5 for oral bioavailability) and toxicity (e.g., hepatotoxicity via ProTox-II) .
  • Docking simulations : AutoDock Vina to map interactions with cancer targets (e.g., topoisomerase II) using crystal structures from the PDB .
  • QSAR models : Train datasets on semicarbazide derivatives to correlate substituents with carcinogenic risk (e.g., Ames test data) .

Q. What mechanisms underlie the radioprotective effects of selenium-containing semicarbazide analogs?

  • Methodological Answer :

  • Mitochondrial function assays : Measure ATP production and ROS levels in irradiated cells (e.g., Jurkat T-cells) pretreated with the compound .
  • Gene expression profiling : RNA-seq to identify upregulated antioxidant pathways (e.g., Nrf2/ARE) .
  • Comparative studies : Benchmark against non-selenium analogs to isolate selenium’s role in redox modulation .

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